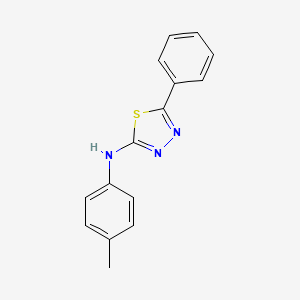![molecular formula C12H10ClIN2O2 B12908104 1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one CAS No. 88045-83-4](/img/structure/B12908104.png)
1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorobenzyl group, an iodopyrimidinone core, and an oxymethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as urea and β-ketoesters.
Introduction of the Iodine Atom: The iodination of the pyrimidinone core can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Oxymethyl Linkage Formation: The final step involves the formation of the oxymethyl linkage, which can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and chlorobenzyl positions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents at the iodine or chlorobenzyl positions, while coupling reactions can result in the formation of biaryl or alkyne-linked products.
科学的研究の応用
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(((4-Chlorobenzyl)oxy)methyl)-5-bromopyrimidin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
1-(((4-Chlorobenzyl)oxy)methyl)-5-chloropyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
1-(((4-Chlorobenzyl)oxy)methyl)-5-fluoropyrimidin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific reactions such as coupling reactions, making this compound valuable in synthetic chemistry.
特性
CAS番号 |
88045-83-4 |
|---|---|
分子式 |
C12H10ClIN2O2 |
分子量 |
376.58 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methoxymethyl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C12H10ClIN2O2/c13-10-3-1-9(2-4-10)7-18-8-16-6-11(14)5-15-12(16)17/h1-6H,7-8H2 |
InChIキー |
RNEASYGXGBGZIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COCN2C=C(C=NC2=O)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)

![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)

![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)

![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
